molecular formula C12H13FN2O2S B2487019 N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine CAS No. 2007920-92-3

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

Cat. No. B2487019
CAS RN: 2007920-92-3
M. Wt: 268.31
InChI Key: RFPVMLIIPGNCFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine and related compounds often involves complex chemical reactions, including the formation of fluorescent derivatives when reacted with specific reagents. For instance, derivatives such as 4-(5',6'-Dimethoxybenzothiazolyl)benzoyl fluoride have been developed as highly sensitive and selective fluorescence derivatization reagents for aliphatic amines in high-performance liquid chromatography (HPLC) (Hara et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been the subject of detailed studies, including crystal structure determination by single-crystal X-ray diffraction. Such analyses reveal the intricacies of their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and properties (叶姣 et al., 2015).

Chemical Reactions and Properties

Compounds within this category undergo various chemical reactions, highlighting their reactivity. For example, they can participate in fluorescence derivatization reactions, indicating their utility in sensitive detection methods for amines. The specific reactivity patterns of these compounds depend on their molecular structure, particularly the functional groups present (S. Hara et al., 1997).

Scientific Research Applications

Application in Carbohydrate Chemistry

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been used in carbohydrate chemistry, specifically as a protective group for 2-acetamido glycosyl donors. Kelly and Jensen (2001) demonstrated its use in synthesizing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(2,4-dimethoxybenzylacetamido)-β-D-glucopyranose. This protective group facilitated higher yields in glycosylation reactions compared to unprotected glycosyl donors (Kelly & Jensen, 2001).

Use in Synthesis of Ceria Nanoparticles

Veranitisagul et al. (2011) explored the use of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine derivatives as ligands for rare earth metal ions, specifically cerium(III). This led to the successful preparation of single-phase ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes (Veranitisagul et al., 2011).

Involvement in Pharmacological Studies

Although specific applications of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine in pharmacology were not found in the search results, derivatives of similar compounds have been studied for their pharmacological properties. Safonov (2018) investigated derivatives of 1,2,4-triazole, a structurally related compound, for their potential in pharmacological correction of fatigue (Safonov, 2018).

Role in Heterocyclic Chemistry

Wu and Yang (2009) discussed the synthesis of thiazoles, a class of compounds related to N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine, highlighting their significance in medicinal chemistry and natural products. They specifically mentioned the large-scale synthesis of 2-amino-5-fluorothiazole, a structurally similar compound, as a component of glucokinase inhibitors (Wu & Yang, 2009).

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For similar compounds, precautions may include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-7-11(13)18-12/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPVMLIIPGNCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=C(S2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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